molecular formula C17H23N3O3S B8562734 5-(Aminomethyl)-3-(butylamino)-2-phenoxybenzene-1-sulfonamide CAS No. 62275-72-3

5-(Aminomethyl)-3-(butylamino)-2-phenoxybenzene-1-sulfonamide

Cat. No. B8562734
CAS RN: 62275-72-3
M. Wt: 349.4 g/mol
InChI Key: LLEXFZAWSJRTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-3-(butylamino)-2-phenoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Aminomethyl)-3-(butylamino)-2-phenoxybenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)-3-(butylamino)-2-phenoxybenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62275-72-3

Product Name

5-(Aminomethyl)-3-(butylamino)-2-phenoxybenzene-1-sulfonamide

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

5-(aminomethyl)-3-(butylamino)-2-phenoxybenzenesulfonamide

InChI

InChI=1S/C17H23N3O3S/c1-2-3-9-20-15-10-13(12-18)11-16(24(19,21)22)17(15)23-14-7-5-4-6-8-14/h4-8,10-11,20H,2-3,9,12,18H2,1H3,(H2,19,21,22)

InChI Key

LLEXFZAWSJRTFT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)CN)S(=O)(=O)N)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred mixture of lithium aluminium hydride (5.0 g) and 1,2-dimethoxyethane (100 ml) a solution of 3-n-butylamino-4-phenoxy-5-sulfamylbenzonitrile (15 g) in dry 1,2-dimethoxyethane (150 ml) is during about one hour at 100° C. dropwise added, and the mixture is stirred and refluxed for a further 16 hours. After cooling, ethyl acetate (10 ml) followed by water (20 ml) are very cautiously added dropwise, whereafter the mixture is stirred for a further 30 minutes. It is then heated on a steam-bath and filtered hot; the filter-cake is carefully washed with hot 2-methoxyethanol (3 portions of 50 ml). The combined filtrates are evaporated in vacuo to yield crude 3-n-butylamino-4-phenoxy-5-sulfamylbenzylamine. After recrystallization from 2-methoxyethanol it is obtained with a melting point of 197°-198° C. The material (IR, analysis) is identical with the material prepared as in Example 289.
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5 g
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15 g
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150 mL
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10 mL
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20 mL
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Synthesis routes and methods III

Procedure details

To a solution of (3-n-butylamino-4-phenoxy-5-sulfamylbenzyl)benzylamine (8.8 g; prepared as described in Example 136) in 2-methoxyethanol (90 ml), palladium (10%) on carbon (4.0 g) is added and the mixture is hydrogenated. After about 5 hours the theoretical amount of hydrogen has been absorbed, and the mixture is heated on a steam-bath and filtered to remove the catalyst. The filtrate is evaporated in vacuo and the residue triturated with water to yield crude 3-n-butylamino-4-phenoxy-5-sulfamylbenzylamine. The crude amine is dissolved in formic acid (50 ml), whereafter the solution is evaporated in vacuo. The residue is recrystallized from a mixture of ethanol and 2-methoxyethanol to yield, after filtration and drying, 3-n-butylamino-4-phenoxy-5-sulfamylbenzylamine formate hemihydrate with a melting point of 224°-226° C.
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(3-n-butylamino-4-phenoxy-5-sulfamylbenzyl)benzylamine
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90 mL
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Synthesis routes and methods IV

Procedure details

To a mixture of lithium aluminium hydride (1.6 g) and dry tetrahydrofuran (10 ml), a solution of 3-n-butylamino-4-phenoxy-5-sulfamylbenzamide (2.25 g) in dry pyridine (20 ml) is added, and the mixture is refluxed for 16 hours. After cooling, ethyl acetate (1 ml) followed by water (6 ml) are very cautiously added dropwise, whereafter the mixture is stirred for a further 30 minutes. It is then heated on a steambath and filtered hot; the filter-cake is carefully washed with hot 2-methoxyethanol (3 portions of 20 ml). The combined filtrates are evaporated in vacuo and the residue is crystallized from ethanol to give 3-n-butylamino-4-phenoxy-5-sulfamylbenzylamine with a melting point of 195°-198° C.
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1.6 g
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10 mL
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3-n-butylamino-4-phenoxy-5-sulfamylbenzamide
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2.25 g
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20 mL
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1 mL
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6 mL
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